{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
Description
The compound {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine features a pyrimidine ring attached to the 4-position of a piperazine scaffold, with a sulfonyl (-SO₂-) group bridging the piperazine to an ethylamine moiety. This structure combines heterocyclic, sulfonamide, and amine functionalities, making it a candidate for diverse biological activities, such as kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C10H17N5O2S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C10H17N5O2S/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 |
InChI Key |
LBPJWEFPLQGVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with ethylamine in the presence of a sulfonylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to possess cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation .
JAK Kinase Inhibition
Recent studies have highlighted the compound's potential as a JAK kinase inhibitor. JAK kinases play a crucial role in the signaling pathways of several cytokines and growth factors, making them important targets for treating diseases such as cancer and autoimmune disorders. Compounds that inhibit JAK kinases can potentially lead to new therapeutic strategies for conditions like rheumatoid arthritis and certain types of leukemia .
Neuropharmacology
CNS Activity
The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can be beneficial in developing treatments for psychiatric disorders such as depression and anxiety .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for research and development purposes. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Case Study 1: Anticancer Compound Development
In a study focused on the development of new anticancer agents, derivatives of sulfonamide compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, supporting further investigation into their mechanisms of action .
Case Study 2: JAK Inhibitors
A series of experiments were conducted to assess the efficacy of JAK kinase inhibitors derived from pyrimidine structures. The results indicated that these compounds could significantly reduce tumor growth in preclinical models, suggesting their potential utility in clinical settings for treating hematological malignancies .
Mechanism of Action
The mechanism of action of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Target Compound and Analogs
Key Differences and Implications
Sulfonamide-containing analogs (e.g., 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine ) share this feature but differ in substituents. In 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine , the sulfonyl is on the pyrimidine ring, altering electronic properties compared to the target’s piperazine-linked sulfonyl.
Piperazine Substituents :
- Pyrimidin-2-yl substituents (target compound and {2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}amine ) may enhance π-π stacking in target binding, whereas aryl groups (e.g., 4-methoxyphenyl in ) introduce steric and electronic variations.
Ethylamine Chain :
- The ethylamine moiety in the target compound and {2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}amine could facilitate hydrogen bonding or cationic interactions in biological systems. Its absence in other analogs (e.g., ) may limit such interactions.
Biological Activity
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.
The compound is characterized by the following chemical structure and properties:
- Chemical Formula : C10H17N5O2S
- Molecular Weight : 241.34 g/mol
- CAS Number : 20119903
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its role as an agonist of adenosine receptors, particularly the A2A receptor, which plays a significant role in anti-inflammatory responses .
Antiinflammatory Effects
Research indicates that compounds similar to this compound show significant anti-inflammatory properties. Stimulation of A2A adenosine receptors has been associated with reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease .
Antitumor Activity
Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substituents on the pyrimidine and piperazine rings enhance the anticancer activity .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.98 | |
| Compound 2 | HT29 (colon cancer) | < 1.61 |
Antimicrobial Properties
Some studies have demonstrated that similar sulfonamide derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections .
Case Studies
- Adenosine Receptor Agonists : A study focused on the design and synthesis of compounds targeting the A2A receptor, revealing that modifications to the piperazine moiety significantly increased receptor affinity and selectivity .
- Antitumor Efficacy : In a series of experiments, several derivatives were tested against different tumor cell lines, showing promising results with IC50 values indicating potent cytotoxicity .
- Antimicrobial Activity : Research involving structurally similar compounds demonstrated effective inhibition of bacterial growth comparable to standard antibiotics like norfloxacin, highlighting their potential as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
